REACTION_CXSMILES
|
C(C1[CH:17]=[CH:16][C:6]2[N:7]=[C:8]([NH:10][C:11]([NH:13][CH2:14][CH3:15])=[O:12])[S:9][C:5]=2[CH:4]=1)#N.[OH-:18].[K+].[O:20]1[CH2:25][CH2:24]OCC1>>[CH2:14]([NH:13][C:11]([NH:10][C:8]1[S:9][C:5]2[CH:4]=[C:24]([C:25]([OH:20])=[O:18])[CH:17]=[CH:16][C:6]=2[N:7]=1)=[O:12])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC2=C(N=C(S2)NC(=O)NCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
dilute aqueous acid
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 12–24 hours
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
was washed well with water
|
Type
|
CUSTOM
|
Details
|
LC/MS 2.12 min, 266 (M+1), 264 (M−1), lab LC retention time 4.7 minutes
|
Duration
|
2.12 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)NC(=O)NC=1SC2=C(N1)C=CC(=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |